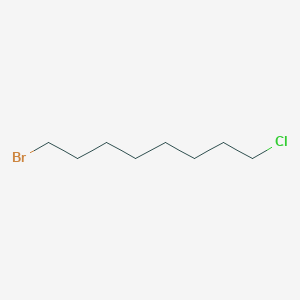

1-Bromo-8-chlorooctane

Beschreibung

Significance of Dihaloalkanes in Synthetic Chemistry

Dihaloalkanes are hydrocarbons containing two halogen atoms. wikipedia.org They serve as versatile building blocks in organic synthesis, enabling the construction of a wide array of complex molecules. faluckinternational.com Their importance stems from their ability to undergo various transformations, including nucleophilic substitution and elimination reactions. wikipedia.org

In nucleophilic substitution reactions, the halogen atom acts as a leaving group, replaced by a nucleophile. wikipedia.org This allows for the introduction of diverse functional groups. Elimination reactions of dihaloalkanes, on the other hand, lead to the formation of alkenes and alkynes through dehydrohalogenation. wikipedia.orglibretexts.org

The presence of two halogen atoms on an alkane chain, as seen in α,ω-dihaloalkanes, offers the potential for sequential or dual functionalization. This makes them valuable precursors for synthesizing polymers, cyclic compounds, and long-chain molecules with functional groups at both ends. googleapis.comgoogle.com The specific nature of the halogens and their positions on the carbon chain dictate the reactivity and the types of products that can be formed. msu.edu

Historical Context of Differentiated Halogen Reactivity in Alkane Scaffolds

The concept of leveraging the different reactivities of halogens has been a cornerstone of organic synthesis for many years. The reactivity of alkyl halides in nucleophilic substitution reactions generally follows the order R-I > R-Br > R-Cl > R-F. vedantu.com This trend is attributed to the bond strength between the carbon and the halogen atom and the stability of the resulting halide anion as a leaving group. msu.edu The carbon-iodine bond is the weakest, making iodide the best leaving group, while the carbon-fluorine bond is the strongest. msu.edulibretexts.org

This inherent difference in reactivity allows for selective reactions when two different halogens are present in the same molecule. For instance, in a compound containing both bromine and chlorine, the bromo group will preferentially react with a nucleophile under conditions where the chloro group remains intact. This principle enables chemists to perform stepwise modifications of a molecule, introducing different functionalities at specific positions. This selective reactivity is crucial for the controlled synthesis of complex target molecules, avoiding the formation of unwanted byproducts. googleapis.com

Overview of Research Trajectories for 1-Bromo-8-chlorooctane

Current research on this compound primarily focuses on its application as a versatile intermediate in organic synthesis. chemicalbull.com Its bifunctional nature, with a reactive bromine atom and a less reactive chlorine atom, makes it an ideal substrate for sequential nucleophilic substitution reactions.

One significant area of research involves its use in the synthesis of long-chain functionalized molecules. For example, it has been employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. orgsyn.orgnih.gov In these reactions, the bromo-end of the molecule selectively participates in the coupling, leaving the chloro-end available for subsequent transformations. caltech.edu

Furthermore, this compound is utilized in the preparation of various chemical intermediates for pharmaceuticals and agricultural chemicals. googleapis.com Its ability to introduce an eight-carbon chain with a terminal chlorine atom is valuable for building complex molecular architectures.

A notable synthetic method for preparing this compound involves the reaction of 1,8-dichlorooctane (B1211115) with 1,8-dibromooctane (B1199895) in an organic solvent. googleapis.comgoogle.comgoogle.com This halogen exchange reaction provides a route to this heterobifunctionalized alkane. googleapis.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2455-14-3 faluckinternational.com |

| Molecular Formula | C8H16BrCl nih.gov |

| Molecular Weight | 227.57 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Synonyms | 1-Chloro-8-bromooctane chemicalbull.com |

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ | 1.31–1.35 (m, 4 H), 1.40–1.47 (m, 4 H), 1.75–1.81 (m, 2 H), 1.82–1.89 (m, 2 H), 3.41 (t, J = 7.0 Hz, 2 H), 3.54 (t, J = 7.0 Hz, 2 H) orgsyn.orgnih.gov |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 26.7, 28.0, 28.6, 28.7, 32.5, 32.7, 34.0, 45.1 orgsyn.orgnih.gov |

| IR (film) | 2931, 2855, 1457, 1291, 1245, 913 cm⁻¹ orgsyn.orgnih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-8-chlorooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrCl/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRESICPRNLSPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314397 | |

| Record name | 1-Bromo-8-chlorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28598-82-5 | |

| Record name | 1-Bromo-8-chlorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28598-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-8-chlorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 8 Chlorooctane

Regioselective Halogenation Approaches for Octane (B31449) Derivatives

Regioselective halogenation is a critical aspect of synthesizing 1-bromo-8-chlorooctane. This process involves the selective reaction of one of the two hydroxyl groups in a symmetrical diol, which presents a significant chemical challenge. The methods employed are designed to control the placement of the bromine and chlorine atoms at the desired positions of the carbon chain.

Conversion from Terminal Octanols and Halogen Precursors

A common and practical approach to the synthesis of this compound begins with the monosubstitution of 1,8-octanediol (B150283) to create a halo-alcohol intermediate. This intermediate is then subjected to a second halogenation step to replace the remaining hydroxyl group with the other halogen.

One established pathway commences with the monobromination of 1,8-octanediol to produce 8-bromo-1-octanol (B1265630). This is typically achieved by reacting 1,8-octanediol with a brominating agent such as hydrobromic acid (HBr). The reaction conditions are carefully controlled to favor the formation of the monobrominated product. The subsequent step involves the conversion of the hydroxyl group in 8-bromo-1-octanol to a chloro group. This can be accomplished using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common choice due to its reactivity and the formation of gaseous byproducts that are easily removed.

Alternatively, the synthesis can proceed through the initial formation of 8-chloro-1-octanol. ganeshremedies.comnist.govchemicalbook.com This intermediate is prepared by the monochlorination of 1,8-octanediol. Following the formation of 8-chloro-1-octanol, the remaining hydroxyl group is then converted to a bromide. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid can be employed for this transformation, yielding the final product, this compound.

| Route | Step 1 Intermediate | Step 1 Reagent | Step 2 Reagent | Final Product |

|---|---|---|---|---|

| 1 | 8-Bromo-1-octanol | Hydrobromic Acid (HBr) | Thionyl Chloride (SOCl₂) | This compound |

| 2 | 8-Chloro-1-octanol | Hydrochloric Acid (HCl) or other chlorinating agent | Phosphorus Tribromide (PBr₃) or HBr | This compound |

Strategic Manipulation of 8-Bromo-1-octanol

The strategic manipulation of 8-bromo-1-octanol is a key step in one of the primary synthetic routes to this compound. This intermediate, being a bifunctional molecule with a bromo and a hydroxyl group, allows for the selective transformation of the hydroxyl group without affecting the bromo group.

The conversion of the primary alcohol in 8-bromo-1-octanol to a chloride is a nucleophilic substitution reaction. Thionyl chloride is a particularly effective reagent for this purpose. The reaction proceeds with the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, leading to the formation of the desired this compound and the evolution of sulfur dioxide and hydrogen chloride gases. The use of a base, such as pyridine, is often employed to neutralize the HCl byproduct. Other reagents that can be used for this conversion include phosphorus pentachloride (PCl₅) and oxalyl chloride. The choice of reagent can depend on factors such as reaction conditions, desired yield, and ease of purification.

Advanced Synthetic Route Development and Optimization

The development of advanced synthetic routes for this compound focuses on improving efficiency, selectivity, and sustainability. This includes the exploration of catalytic systems and the optimization of reaction conditions for large-scale production.

Catalytic Systems for Halogen Introduction

The use of catalytic systems for the regioselective halogenation of diols is an area of active research. daneshyari.comorganic-chemistry.orgrsc.orgresearchgate.net Catalytic methods offer the potential for higher selectivity and reduced waste compared to stoichiometric reagents. For the monohalogenation of 1,8-octanediol, various catalytic systems are being explored.

Organotin compounds, such as dibutyltin (B87310) dichloride, have been shown to catalyze the regioselective alkylation of diols and could potentially be adapted for halogenation. researchgate.net Another promising approach involves the use of diarylborinic acids as catalysts for the regioselective functionalization of diols. organic-chemistry.org These catalysts can activate one hydroxyl group over the other, allowing for selective halogenation. The development of such catalytic systems is crucial for creating more efficient and environmentally friendly synthetic routes to this compound.

Yield Enhancement and Purity Considerations in Large-Scale Synthesis

For the large-scale synthesis of this compound, yield enhancement and purity are of paramount importance. migrationletters.comlongdom.orgmespharmacy.org Process optimization is key to achieving these goals. This involves a systematic study of reaction parameters such as temperature, reaction time, concentration of reactants, and catalyst loading.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This involves the use of safer reagents and solvents, improving atom economy, and minimizing waste.

One approach is to replace traditional halogenating agents with greener alternatives. For example, the use of hydrogen peroxide in combination with a halide source can be a more environmentally friendly method for halogenation. cdnsciencepub.comresearchgate.net The use of greener solvents, such as water, ethanol, or even solvent-free conditions, is also a key aspect of green chemistry. wikipedia.orgnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly promising green alternative. nih.govtandfonline.combiorxiv.orgnih.govresearchgate.netacs.org Halogenase enzymes can catalyze the regioselective halogenation of organic substrates under mild conditions. While the application of halogenases to the synthesis of this compound is still in the research stage, it represents a potential future direction for a more sustainable production process. tandfonline.comnih.gov The development of such biocatalytic routes would significantly reduce the environmental footprint of this compound synthesis.

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 8 Chlorooctane

Differentiated Reactivity of Bromide vs. Chloride Leaving Groups

In 1-bromo-8-chlorooctane, the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds exhibit distinct chemical properties that dictate their susceptibility to nucleophilic attack and elimination. The fundamental difference in their reactivity stems from the inherent properties of bromide and chloride as leaving groups. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. Generally, the conjugate bases of strong acids are excellent leaving groups.

Comparing hydrobromic acid (HBr, pKa ≈ -9) and hydrochloric acid (HCl, pKa ≈ -7), HBr is the stronger acid. Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and can better stabilize a negative charge. This makes bromide a superior leaving group compared to chloride. quora.commsu.edu In nucleophilic substitution and elimination reactions, the rate of reaction is highly dependent on the leaving group's ability. For alkyl halides, the reactivity trend is typically R-I > R-Br > R-Cl > R-F. quora.comstudy.com This principle is the cornerstone of achieving chemoselectivity in reactions involving this compound.

Elimination Reaction (E2) Mechanistic Insights

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction via the E2 (bimolecular elimination) pathway to form an alkene. msu.edumasterorganicchemistry.com Similar to the SN2 reaction, the E2 mechanism is a concerted, single-step process. libretexts.org The base abstracts a proton from a carbon atom adjacent (beta-position) to the carbon bearing the leaving group (alpha-position), while simultaneously, the leaving group departs and a double bond forms between the alpha and beta carbons. masterorganicchemistry.comlibretexts.org

The rate of the E2 reaction is second-order, depending on the concentration of both the substrate and the base. masterorganicchemistry.comyoutube.com A critical requirement for the E2 mechanism is a specific stereochemical arrangement: the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. This alignment allows for the smooth, simultaneous flow of electrons to form the new pi bond. libretexts.org

For this compound, elimination can potentially occur at either end of the molecule. Elimination involving the C-Br bond would require abstraction of a proton from C2, leading to 8-chloro-1-octene. Conversely, elimination involving the C-Cl bond would require proton abstraction from C7, yielding 8-bromo-1-octene. Given the superior leaving group ability of bromide, elimination reactions will preferentially occur at the C-Br end of the molecule.

When an alkyl halide has multiple, non-equivalent beta-hydrogens, the regioselectivity of the E2 reaction becomes a key consideration, governed by Zaitsev's and Hofmann's rules. chemistrysteps.comyoutube.com

Zaitsev's Rule : Predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product. This is typically observed when using small, strong bases like sodium ethoxide or sodium hydroxide. msu.eduyoutube.com

Hofmann's Rule : Predicts that the less substituted alkene will be the major product. This outcome is favored when using sterically hindered (bulky) bases, such as potassium tert-butoxide. chemistrysteps.comyoutube.com The bulky base preferentially abstracts the more sterically accessible proton.

For this compound, both potential elimination sites (C2 and C7) are secondary carbons with two beta-hydrogens each. Therefore, elimination at either end will produce a monosubstituted alkene (a terminal alkene). In this specific case, the concept of Zaitsev vs. Hofmann regioselectivity concerning the formation of internal vs. terminal alkenes is not applicable, as only one alkene product is possible from each end. The primary factor determining the site of elimination will be the leaving group ability (Br vs. Cl).

| Base Type | Example Base | Predicted Major Product | Rationale |

|---|---|---|---|

| Small, Strong Base | Sodium Ethoxide (NaOEt) | 8-Chloro-1-octene | Reaction favors the better leaving group (Br⁻). |

| Bulky, Strong Base | Potassium tert-butoxide (KOtBu) | 8-Chloro-1-octene | Reaction favors the better leaving group (Br⁻). Steric hindrance is not a differentiating factor for product regiochemistry in this substrate. |

The outcome of reactions with this compound is a competition between substitution (SN2) and elimination (E2). The choice of base and solvent is critical in directing the reaction toward the desired pathway.

Base Strength and Steric Hindrance:

Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide, OH⁻; alkoxides, RO⁻) can lead to a mixture of SN2 and E2 products. msu.edulibretexts.org

Strong, sterically hindered bases (e.g., potassium tert-butoxide, KOtBu; diisopropylethylamine, DIPEA) are poor nucleophiles due to their bulk. They favor the E2 pathway because they can more easily abstract a sterically accessible proton on the periphery of the molecule than perform a backside attack on the electrophilic carbon. libretexts.org

Solvent Effects:

Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for E2 reactions. youtube.com They solvate the metal cation of the base but leave the anionic base relatively "naked" and highly reactive. This enhances basicity and promotes the E2 mechanism.

Polar protic solvents (e.g., water, ethanol) can solvate and stabilize the anionic base through hydrogen bonding. This reduces the base's reactivity (basicity), which can slow down the E2 reaction. youtube.com

Therefore, to maximize the yield of the E2 product (8-chloro-1-octene) from this compound, the ideal conditions would involve a strong, sterically hindered base in a polar aprotic solvent.

Organometallic Transformations Involving this compound

The presence of two distinct halogen atoms on the terminal positions of the octane (B31449) chain in this compound imparts a valuable chemoselectivity to its organometallic transformations. The significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for selective reactions at the more labile C-Br bond, making this compound a versatile precursor in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds is a key consideration.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. While traditionally used for sp2-sp2 bond formation, advancements have extended its utility to include alkyl halides. For this compound, the Suzuki-Miyaura coupling can be selectively performed at the C-Br bond. The general scheme involves the reaction of this compound with an alkylboronic acid or its ester in the presence of a palladium catalyst and a base.

The selective coupling at the C-Br bond is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. This chemoselectivity allows for the synthesis of long-chain compounds with a terminal chloro group, which can be retained for subsequent functionalization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Component | Example | Purpose |

| Alkyl Halide | This compound | Electrophilic coupling partner |

| Organoboron Reagent | Alkylboronic acid or ester | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 with a ligand | Catalyzes the cross-coupling |

| Ligand | Phosphine-based (e.g., SPhos) | Stabilizes and activates the catalyst |

| Base | K3PO4, Cs2CO3 | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane | Reaction medium |

The mechanism of the Suzuki-Miyaura coupling reaction is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the alkyl halide. In the case of this compound, this step occurs preferentially at the more reactive C-Br bond. This is the rate-determining step, and the reactivity order for halogens is generally I > OTf > Br >> Cl. The oxidative addition results in a palladium(II) intermediate.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Mechanistic investigations have shown that for alkyl halides, the oxidative addition proceeds with inversion of stereochemistry at the carbon center. The subsequent transmetalation and reductive elimination steps generally occur with retention of stereochemistry.

Grignard Reagent Formation and Applications

The differential reactivity of the halogens in this compound allows for the chemoselective formation of a Grignard reagent. Due to the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the reaction with magnesium metal selectively occurs at the C-Br terminus. This results in the formation of 8-chlorooctylmagnesium bromide, leaving the chloro group intact for further chemical transformations.

The formation of the Grignard reagent is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). A common side reaction in Grignard reagent synthesis is the Wurtz coupling, where the initially formed Grignard reagent reacts with another molecule of the alkyl halide.

Table 2: Chemoselective Grignard Reagent Formation from this compound

| Reactant | Reagent | Solvent | Product |

| This compound | Magnesium (Mg) | Anhydrous THF or Et2O | 8-Chlorooctylmagnesium bromide |

The resulting 8-chlorooctylmagnesium bromide is a versatile intermediate that can be used in a variety of subsequent reactions. For example, it can act as a nucleophile in reactions with carbonyl compounds (aldehydes, ketones, esters) to form alcohols, or with other electrophiles to create new carbon-carbon bonds.

Lithium-Mediated Reactions and Organolithium Intermediates

Similar to Grignard reagent formation, organolithium intermediates can be generated chemoselectively from this compound. The reaction of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in a selective halogen-metal exchange at the more reactive C-Br bond. This process yields 8-chlorooctyllithium, while the C-Cl bond remains unreacted.

The general trend for the rate of halogen-metal exchange is I > Br > Cl, which dictates the selectivity of this transformation.

Table 3: Selective Formation of 8-Chlorooctyllithium

| Reactant | Reagent | Solvent | Temperature | Product |

| This compound | n-Butyllithium or t-Butyllithium | THF, Diethyl ether | Low (e.g., -78 °C) | 8-Chlorooctyllithium |

The resulting 8-chlorooctyllithium is a highly reactive nucleophile and a strong base. It can be used in a variety of synthetic applications, including nucleophilic addition to carbonyls and displacement reactions. The low temperatures are crucial to maintain the stability of the organolithium reagent and prevent side reactions.

Radical Reactions and Reductive Transformations

The carbon-halogen bonds in this compound can also undergo reactions involving radical intermediates or be subject to reductive cleavage. The difference in bond strength between the C-Br and C-Cl bonds also influences the outcome of these transformations.

Radical reactions are typically initiated by light or a radical initiator and proceed via a chain mechanism involving initiation, propagation, and termination steps. In the context of this compound, a radical can be generated by homolytic cleavage of a carbon-halogen bond. Given that the C-Br bond is weaker than the C-Cl bond, radical formation is expected to occur preferentially at the C-Br terminus. This can lead to subsequent reactions such as hydrogen atom abstraction or cyclization if an appropriate unsaturated moiety is present in the molecule.

Reductive transformations of this compound involve the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. Selective reduction of the C-Br bond in the presence of a C-Cl bond is generally achievable due to the lower bond dissociation energy of the former. This can be accomplished using various reducing agents, including catalytic hydrogenation or hydride donors. The mechanism of reductive cleavage of carbon-halogen bonds can be complex and may involve single electron transfer processes.

Table 4: Predicted Selectivity in Radical and Reductive Reactions of this compound

| Reaction Type | Expected Site of Primary Reaction | Rationale |

| Radical Formation | C-Br bond | Lower bond dissociation energy |

| Reductive Dehalogenation | C-Br bond | Weaker bond, more easily cleaved |

Thiol-Catalyzed Radical Chain Reductions

While specific studies detailing the thiol-catalyzed radical chain reduction of this compound are not extensively documented in the surveyed literature, the general mechanism for such reactions involving alkyl halides is well-established. This process typically involves a radical chain mechanism initiated by a radical initiator, with a thiol serving as a hydrogen atom donor to propagate the chain.

The key steps in the radical chain reduction are initiation, propagation, and termination. The reaction is initiated by the generation of radicals, often from an initiator like azobisisobutyronitrile (AIBN) upon heating or photolysis. These initiator radicals then abstract a hydrogen atom from the thiol (R'-SH) to generate a thiyl radical (R'-S•).

The propagation phase involves two main steps. First, the thiyl radical abstracts a halogen atom from the alkyl halide (R-X), in this case, this compound, to form a sulfenyl halide (R'-SX) and an alkyl radical (R•). Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the bromine atom is selectively abstracted. The resulting 8-chlorooctyl radical then abstracts a hydrogen atom from another molecule of the thiol to yield 1-chlorooctane (B87089) and regenerate the thiyl radical, which continues the chain.

Termination of the reaction occurs through the combination of any two radical species present in the reaction mixture.

The selectivity of this reaction for the C-Br bond over the C-Cl bond is a critical aspect. The bond dissociation energy for a typical primary C-Br bond is approximately 293 kJ/mol, whereas for a primary C-Cl bond, it is around 351 kJ/mol. This significant difference in bond strength ensures that the bromine atom is preferentially abstracted by the thiyl radical.

Table 1: Representative Thiol-Catalyzed Radical Chain Reduction of a Bromo-Chloro Alkane (Data is representative and based on general principles of radical dehalogenation)

| Entry | Substrate | Thiol Catalyst | Initiator | Solvent | Product | Yield (%) |

| 1 | This compound | Dodecanethiol | AIBN | Toluene | 1-Chlorooctane | >95 |

Photocatalytic Dehydrohalogenation

Photocatalytic methods offer a mild and efficient alternative for the dehalogenation of alkyl halides. nih.govrsc.orgnih.gov These reactions are typically mediated by a photocatalyst that, upon excitation with visible light, can engage in single-electron transfer (SET) processes with the substrate.

For this compound, a photocatalytic dehydrohalogenation would likely proceed via a reductive pathway. The process begins with the excitation of the photocatalyst (PC) by visible light to its excited state (PC*). This excited state is a potent reductant and can donate an electron to the alkyl halide. Given the lower reduction potential of alkyl bromides compared to alkyl chlorides, the C-Br bond would be the preferential site of reduction.

Upon accepting an electron, the C-Br bond undergoes dissociative electron transfer, leading to the formation of an 8-chlorooctyl radical and a bromide anion. This alkyl radical can then be further reduced by another photocatalyst molecule or a sacrificial electron donor to form a carbanion, which is subsequently protonated by a proton source in the reaction medium to yield 1-chlorooctane. Alternatively, the alkyl radical can abstract a hydrogen atom from a suitable donor to afford the final product.

The chemoselectivity of this process is governed by the difference in the reduction potentials of the C-Br and C-Cl bonds. The C-Br bond is more easily reduced, allowing for the selective removal of the bromine atom while leaving the chlorine atom intact.

Table 2: Hypothetical Photocatalytic Dehydrobromination of this compound (Based on general reactivity of alkyl halides in photocatalysis)

| Entry | Photocatalyst | Sacrificial Donor | Solvent | Light Source | Product | Conversion (%) |

| 1 | Ru(bpy)₃Cl₂ | Hantzsch Ester | Acetonitrile | Blue LED | 1-Chlorooctane | High |

Selective Functionalization at Terminal Positions

The differential reactivity of the bromine and chlorine substituents in this compound is a key feature that allows for its selective functionalization. The C-Br bond is more labile and therefore more reactive towards both nucleophilic substitution and organometallic coupling reactions than the C-Cl bond. This allows for the bromine atom to be replaced selectively while the chlorine atom remains available for subsequent transformations.

A prominent example of this selective functionalization is the palladium-catalyzed Suzuki cross-coupling reaction. In a study by Lou and Fu, this compound was successfully coupled with an organoborane in the presence of a palladium catalyst. orgsyn.org The reaction proceeded with high chemoselectivity, with the cross-coupling occurring exclusively at the C-Br bond, leaving the C-Cl bond untouched. This demonstrates the feasibility of introducing a variety of carbon-based substituents at the C-8 position.

The higher reactivity of the C-Br bond in this context is attributed to its lower bond strength and greater polarizability, which facilitates the oxidative addition step in the catalytic cycle of the cross-coupling reaction.

Beyond palladium-catalyzed couplings, the C-Br bond can be selectively targeted in a range of other transformations. For instance, the formation of a Grignard reagent occurs preferentially at the C-Br bond upon reaction with magnesium metal. mnstate.eduwalisongo.ac.id This allows for the creation of a nucleophilic carbon center at one end of the molecule, which can then react with various electrophiles.

Similarly, in nucleophilic substitution reactions, nucleophiles will preferentially attack the carbon atom attached to the bromine due to bromide being a better leaving group than chloride. youtube.compressbooks.pub This allows for the introduction of a wide array of functional groups, such as azides, cyanides, and alkoxides, at the C-8 position.

Table 3: Selective Palladium-Catalyzed Suzuki Cross-Coupling of this compound orgsyn.org

| Entry | Coupling Partner | Catalyst | Base | Solvent | Product |

| 1 | (5-(9-borabicyclo[3.3.1]nonan-9-yl)-pentyloxy)triethylsilane | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | THF | 1-Chloro-8-(5-((triethylsilyl)oxy)pentyl)octane |

Applications of 1 Bromo 8 Chlorooctane in Advanced Materials and Molecular Architecture

Precursor in Polymer Chemistry Research

The bifunctional nature of 1-bromo-8-chlorooctane makes it a significant precursor in the synthesis and modification of polymeric materials. innospk.com It can act as a linker, a cross-linking agent, or a means to introduce specific functionalities onto polymer chains.

Synthesis of Cross-Linked Polymers and Dendrimers

Cross-linked polymers, which are characterized by their three-dimensional networks, exhibit enhanced mechanical strength, thermal stability, and chemical resistance. This compound can be employed as a cross-linking agent to connect linear polymer chains. This is typically achieved by reacting the terminal halogens with complementary functional groups on the polymer backbones. For instance, polymers containing nucleophilic groups, such as amines or hydroxyls, can displace the halide ions on this compound, forming stable covalent bonds and thus creating a cross-linked network.

In the field of dendrimer synthesis, this compound can serve as a flexible linker between branching units or from the core to the first generation of dendrons. nih.govrsc.orgresearchgate.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of dendrimers can be carried out using either divergent or convergent strategies. mdpi.com In a convergent approach, the bifunctionality of this compound allows for the connection of pre-synthesized dendritic wedges (dendrons) to a central core.

Table 1: Conceptual Synthesis Steps for Cross-Linked Polymers using this compound

| Step | Description | Reactants | Product |

| 1 | Functional Polymer Preparation | Monomers with nucleophilic groups (e.g., -NH2, -OH) | Linear polymer with reactive side chains |

| 2 | Cross-linking Reaction | Functional polymer, this compound, Base | Cross-linked polymer network |

Introduction of Halogen Functionality into Polymer Chains

This compound provides a straightforward method for introducing an eight-carbon spacer with a terminal halogen functionality into a polymer structure. This "grafting-to" approach allows for the modification of a polymer's properties or provides a reactive site for further chemical transformations. The bromine end of the molecule, being more reactive, can first be reacted with a polymer backbone, leaving the less reactive chlorine end available for subsequent reactions. This process is valuable for creating polymers with tailored surface properties or for preparing polymer supports for catalysts or other active molecules. The introduction of halogen atoms can enhance adhesion, solvent resistance, and gas permeability of the polymer.

Building Block for Supramolecular Assemblies and Macrocycles

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound is a useful building block for creating the components of these assemblies, such as macrocycles and self-assembled monolayers. mdpi.comrsc.org

Design and Synthesis of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Alkanethiols on gold are a classic example of this phenomenon. While this compound does not directly form a SAM, it is an excellent precursor for synthesizing the necessary functionalized long-chain thiols.

The synthesis of a SAM-forming molecule from this compound typically involves a two-step process:

Thiolation: The more reactive bromo- group can be selectively displaced by a protected thiol, such as a thioacetate (B1230152) or thiourea.

Deprotection and Anchoring: The chloro- end can be converted to another desired functional group, followed by deprotection of the thiol to allow for self-assembly on a gold surface.

This approach allows for the creation of SAMs with a well-defined thickness and a surface presenting a specific chemical functionality, which is determined by the group at the former chloro- end of the precursor molecule.

Construction of Cyclic and Cage Compounds

Macrocycles, such as crown ethers, and more complex three-dimensional cage compounds are important in host-guest chemistry and molecular recognition. The synthesis of these structures often involves the reaction of two or more bifunctional components. Dihaloalkanes, like this compound, can serve as flexible linkers that connect aromatic panels or other rigid structural elements to form a macrocyclic or cage-like structure. The eight-carbon chain of this compound provides a significant degree of flexibility and defines the size of the resulting cavity. For instance, in the synthesis of crown ethers, a dihaloalkane can be reacted with a polyethylene (B3416737) glycol under basic conditions.

Intermediate in Complex Organic Molecule Synthesis

Beyond materials science, this compound is a valuable intermediate in multi-step organic synthesis for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. innospk.com Its ability to undergo selective nucleophilic substitution at two different positions allows for the sequential introduction of various functional groups, building up molecular complexity in a controlled manner.

One potential application of this compound is in the synthesis of flavoring agents, such as 2,3-dimethyl Pyrazine. chemicalbull.com While the specific reaction pathway is proprietary, it is plausible that the eight-carbon chain of this compound is incorporated into a precursor molecule that is later cyclized and functionalized to yield the final product. It is also a precursor in the preparation of quaternary ammonium (B1175870) salts, which are widely used as surfactants and phase-transfer catalysts. innospk.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 28598-82-5 |

| Molecular Formula | C8H16BrCl |

| Molecular Weight | 227.57 g/mol |

| Appearance | Colorless to pale yellow transparent liquid |

| Density | ~1.2 g/cm³ |

| Boiling Point | 264.8 °C |

| Flash Point | 143.3 °C |

| Refractive Index | 1.470 |

Anacardic Acid Derivatives and Related Architectures

Anacardic acids, a group of phenolic lipids found in the shell of the cashew nut, are known for their wide range of biological activities. nih.govnih.gov Chemical modification of these natural products is a key area of research to enhance their therapeutic properties. This compound can be employed to synthesize novel anacardic acid derivatives, particularly ether-linked structures, by leveraging the reactivity of the phenolic hydroxyl group.

A plausible synthetic approach involves the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide. masterorganicchemistry.comyoutube.com In this context, a protected precursor of anacardic acid, such as a salicylic (B10762653) acid derivative, can be deprotonated at its phenolic hydroxyl group using a suitable base to form a phenoxide. This nucleophilic phenoxide can then react with this compound. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the bromine atom acts as a better leaving group, leading to a selective substitution at the C1 position of the octane (B31449) chain.

This reaction yields an intermediate where the anacardic acid precursor is linked to an 8-chlorooctyl chain. The terminal chlorine atom remains available for subsequent functionalization, allowing for the attachment of other molecular fragments, polymers, or surface-active groups. This strategy enables the creation of complex architectures where the anacardic acid moiety is connected to another functional unit via a flexible eight-carbon spacer.

Table 1: Representative Williamson Ether Synthesis for Anacardic Acid Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Methyl Salicylate | This compound | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Methyl 2-((8-chlorooctyl)oxy)benzoate |

Quinazoline (B50416) Compound Preparation

Quinazoline and its derivatives represent an important class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities. juniperpublishers.com The functionalization of the quinazoline scaffold is a common strategy in medicinal chemistry to develop new therapeutic agents. Alkylation of the quinazoline ring system, particularly at nitrogen or sulfur atoms, is a key method for structural modification. uw.edujuniperpublishers.com

This compound serves as a valuable alkylating agent for introducing a long, functionalized aliphatic chain onto the quinazoline core. For instance, in quinazolinone derivatives containing a nucleophilic nitrogen atom (at position N-3), direct N-alkylation can be achieved by reaction with this compound in the presence of a base. juniperpublishers.comjuniperpublishers.com Similarly, for quinazoline scaffolds featuring a thiol group (e.g., 2-mercaptoquinazolines), S-alkylation can be performed under basic conditions.

The differential reactivity of the two halogen atoms is again advantageous. The initial alkylation proceeds via displacement of the bromide, attaching the -(CH2)8-Cl moiety to the quinazoline ring. The resulting chloro-terminated chain can then be used for further synthetic transformations, such as introducing another heterocyclic ring, a polar functional group, or linking the molecule to a larger assembly. This approach allows for the systematic development of complex quinazoline derivatives with potential applications in drug discovery. researchgate.net

Table 2: Representative Alkylation of a Quinazolinone Derivative

| Substrate | Reagent | Base | Solvent | Primary Product |

| Quinazolin-4(3H)-one | This compound | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | 3-(8-chlorooctyl)quinazolin-4(3H)-one |

Heterocyclic Synthesis Applications

Beyond the specific examples above, the role of this compound extends to the broader field of heterocyclic synthesis, particularly in the construction of macrocycles. Macrocyclic compounds, such as crown ethers and their analogs, are known for their ability to selectively bind ions and small molecules. researchgate.netwhiterose.ac.uk The synthesis of these large-ring structures often relies on the reaction of a di-nucleophile with a di-electrophile.

This compound, with its two electrophilic centers separated by a flexible eight-carbon chain, is an ideal building block for creating large, flexible macrocyclic systems. In a typical macrocyclization reaction, a bisphenol or a diamine can be reacted with this compound under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

The reaction can be designed to proceed in a stepwise manner. For example, a bisphenol can be reacted with two equivalents of this compound to form a long-chain intermediate with terminal chlorine atoms. This intermediate can then undergo a second cyclization step with another di-nucleophile to form a large macrocycle. The long octyl chain imparts significant flexibility to the resulting macrocycle, influencing its conformational properties and binding capabilities. This synthetic strategy opens avenues for creating novel host-guest systems and advanced materials with tailored recognition properties. nih.gov

Table 3: General Application in Macrocycle Synthesis

| Di-nucleophile | Di-electrophile | Reaction Type | Potential Product Class |

| Bisphenol A | This compound | Double Williamson Ether Synthesis | Large-ring Polyether (Crown Ether Analog) |

| 1,6-Hexanediamine | This compound | Double N-Alkylation | Large-ring Diazamacrocycle |

Future Research Directions and Unexplored Avenues for 1 Bromo 8 Chlorooctane

Development of Novel Catalytic Systems for Chemoselective Transformations

A significant area of future research lies in the development of sophisticated catalytic systems that can achieve high chemoselectivity in transformations involving 1-bromo-8-chlorooctane. The primary challenge and opportunity is to selectively activate one C-X bond while leaving the other intact. This would allow for the stepwise and controlled introduction of different functional groups.

Research efforts could be directed towards:

Transition Metal Catalysis: Designing novel transition metal complexes (e.g., based on Palladium, Nickel, Copper, or Iron) with tailored ligand spheres. These catalysts could be engineered to differentiate between the C-Br and C-Cl bonds based on their bond dissociation energies and reactivity profiles, enabling selective cross-coupling, carbonylation, or amination reactions at one end of the molecule.

Organocatalysis: Exploring the use of organocatalysts, which can offer a complementary approach to metal-based systems. rsc.org Catalysts that operate via hydrogen bonding or other non-covalent interactions could be designed to selectively recognize and activate one of the halogenated ends. harvard.edu

Photoredox Catalysis: Investigating light-mediated catalytic cycles that can be tuned to selectively cleave either the C-Br or C-Cl bond. The differing reduction potentials of the two halogens could be exploited by selecting appropriate photocatalysts and light wavelengths.

A key goal would be to develop a "switchable" catalytic system where the selectivity can be controlled by simple changes in reaction conditions (e.g., temperature, solvent, or an additive), allowing for programmable functionalization of the octane (B31449) backbone.

Table 1: Potential Catalytic Systems for Selective Functionalization

| Catalytic Approach | Target Bond | Potential Reaction | Research Focus |

|---|---|---|---|

| Palladium-based Catalysis | C-Br | Suzuki, Sonogashira, Buchwald-Hartwig | Ligand design for high selectivity over C-Cl. |

| Nickel-based Catalysis | C-Cl | Kumada, Negishi | Development of catalysts for activating the less reactive C-Cl bond. |

| Photoredox Catalysis | C-Br or C-Cl | Giese addition, Atom Transfer Radical Polymerization | Wavelength-dependent selective bond cleavage. |

Asymmetric Synthesis Utilizing this compound Derivatives

The linear C8 chain of this compound provides a versatile scaffold for the synthesis of complex chiral molecules. After selective functionalization at one terminus, the remaining halogen provides a handle for subsequent transformations, including the construction of stereogenic centers.

Future research could focus on:

Chiral Building Blocks: Using derivatives of this compound to synthesize valuable chiral building blocks. For instance, a selective reaction at the C-Br bond followed by an asymmetric transformation at or near the newly introduced functional group could generate molecules with defined stereochemistry.

Bifunctional Organocatalysis: Employing bifunctional organocatalysts that can simultaneously activate a nucleophile and an electrophilic derivative of this compound to induce high enantioselectivity. beilstein-journals.orgnih.govnih.gov This approach is particularly promising for creating chiral rings or long-chain compounds with multiple stereocenters.

Catalytic Asymmetric Cyclizations: Developing methods where a derivative of this compound undergoes an intramolecular cyclization reaction, with the stereochemical outcome controlled by a chiral catalyst. The two distinct halogen ends allow for the synthesis of macrocycles or heterocyclic systems with potential applications in drug discovery and materials science.

Integration into Flow Chemistry Methodologies

The use of continuous flow chemistry for reactions involving halogenated alkanes offers significant advantages in terms of safety, efficiency, and scalability. innospk.com Future research should explore the integration of this compound into flow chemistry setups to develop more sustainable and efficient synthetic processes.

Key areas of investigation include:

Enhanced Reaction Control: Utilizing the precise control over temperature, pressure, and reaction time offered by flow reactors to improve the selectivity of reactions involving this compound. This could be particularly effective in minimizing side reactions and maximizing the yield of the desired selectively functionalized product.

Multi-step Telescoped Synthesis: Designing multi-step, continuous flow processes where this compound is sequentially functionalized in different reactor modules without the need for isolating intermediates. This would significantly streamline the synthesis of complex molecules derived from this building block.

Immobilized Catalysts: Developing flow reactors packed with immobilized catalysts (e.g., transition metal complexes on a solid support) for the selective transformation of this compound. This would facilitate catalyst recycling and product purification, further enhancing the sustainability of the process.

Exploration of Bio-orthogonal Reactions with Differentiated Halogen Reactivity

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. acs.org The differentiated reactivity of the C-Br and C-Cl bonds in this compound presents an exciting opportunity for the development of novel bio-orthogonal tools.

Unexplored avenues include:

Two-Step Cellular Labeling: Designing probes based on the this compound scaffold for sequential, bio-orthogonal labeling of biomolecules. The more reactive C-Br bond could be used for the initial attachment to a target biomolecule, while the less reactive C-Cl bond could be used for a subsequent, distinct bio-orthogonal reaction with a different probe.

Cleavable Linkers: Developing linkers for drug delivery or proteomics applications where the two different halogens can be cleaved under different, specific bio-orthogonal conditions. This would allow for the controlled release of cargo or the selective capture of binding partners in a biological environment.

Kinetic Differentiation: Exploiting the kinetic differences in the reactions of the C-Br and C-Cl bonds with specific bio-orthogonal partners, such as tetrazines or strained alkynes. science.govnih.gov This could enable time-resolved studies of biological processes.

Table 2: Potential Bio-orthogonal Applications

| Application | Strategy | Halogen Role | Potential Impact |

|---|---|---|---|

| Dual-Color Imaging | Sequential labeling | C-Br for first fluorophore, C-Cl for second | Visualizing co-localization of two different biomolecules. |

| Prodrug Activation | Spatially-controlled cleavage | C-Br cleavage at target site, C-Cl remains inert | Targeted drug release with reduced side effects. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring (Methodological Development Focus)

Developing new methodologies to monitor the selective transformations of this compound in real-time is crucial for optimizing reaction conditions and understanding reaction mechanisms. Future research should focus on the development and application of advanced spectroscopic techniques.

Methodological developments could include:

In Situ NMR and IR Spectroscopy: Designing specialized NMR tubes or IR flow cells to monitor the progress of reactions involving this compound under actual reaction conditions. This would provide valuable kinetic data and help identify transient intermediates.

Raman Spectroscopy: Utilizing Raman spectroscopy, including surface-enhanced and tip-enhanced techniques, to probe reactions occurring at catalyst surfaces or interfaces. cardiff.ac.uk This could provide insights into the mechanism of heterogeneous catalysis for selective transformations.

Fiber-Optic Probes: Developing robust fiber-optic probes that can be inserted directly into reaction vessels to acquire spectroscopic data (e.g., UV-Vis, fluorescence) in real-time. frontiersin.org This would be particularly useful for monitoring reactions in harsh environments or within flow reactors.

The focus of this research would be less on the application of existing spectroscopic methods and more on the innovation of new probing technologies and analytical workflows specifically tailored for tracking the selective consumption of C-Br and C-Cl functionalities in complex reaction mixtures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-8-chlorooctane, and how do reaction conditions affect isomer purity?

- Methodology : Radical chlorination of 1-bromooctane at 20% conversion yields a mixture of eight dihalooctane isomers. The this compound isomer is identified as the eighth eluting peak via vapor phase chromatography (vpc) on a 10% QF-1 column at 40°C. Optimizing chlorination time and catalyst (e.g., HF/BF₃) concentration minimizes side products like 1-bromo-1-chloro derivatives .

Q. How is vapor phase chromatography (vpc) utilized to separate this compound from positional isomers?

- Methodology : A 10 ft × 0.125 in. column with 10% QF-1 stationary phase resolves isomers by halogen position. The 1-bromo-8-chloro isomer elutes last due to its lower polarity. Internal standards (e.g., 1,1-dichlorooctane) and retention time comparisons with known analogs ensure accurate identification. Preparative vpc or fractional crystallization isolates high-purity samples .

Q. What kinetic models describe the alkylation of benzene using this compound under acid catalysis?

- Methodology : Pseudo-first-order kinetics are observed with HF/BF₃ catalysis at 20°C. Rate constants (k) are derived from vpc-monitored consumption rates using ln([A]₀/[A]) = kt plots. For example, this compound exhibits k = 1.2 × 10⁻³ min⁻¹, slower than 1-bromo-3-chlorooctane (k = 3.8 × 10⁻³ min⁻¹) due to reduced carbocation stability .

Advanced Research Questions

Q. How does halogen position influence the reactivity of 1-Bromo-X-chlorooctanes in electrophilic substitution reactions?

- Methodology : Distal halogens (e.g., 8-chloro) reduce reactivity due to weaker carbocation stabilization. Kinetic data (Table I, ) show a 68% decrease in alkylation rate compared to 1-bromo-3-chlorooctane. Steric hindrance at the terminal position further limits nucleophilic attack, validated by product distributions (e.g., 4-phenyl-1-bromooctane as a minor product) .

Q. What challenges arise in mechanistic studies of this compound’s acid-catalyzed reactions?

- Methodology : Competing elimination pathways (e.g., β-hydrogen abstraction) complicate mechanistic analysis. Using deuterated analogs (e.g., 1-Bromooctane-1,1-d₂) and monitoring byproducts via GC-MS helps distinguish between SN1/SN2 and E2 mechanisms. Low-temperature (0°C) reactions suppress elimination .

Q. How can computational chemistry predict isomerization energetics in 1-Bromo-X-chlorooctanes?

- Methodology : Density functional theory (DFT) calculates relative stability and transition states for halogen migration. For this compound, the energy barrier for Cl migration to the 7-position is ~25 kcal/mol, explaining its stability under standard conditions. QSPR models correlate these results with experimental vpc retention times .

Q. What analytical strategies resolve contradictions in reported isomer distributions of dihalooctanes?

- Methodology : Cross-validating vpc with ¹H NMR (e.g., integrating CH₂Cl protons at δ 3.5–3.7 ppm) and high-resolution mass spectrometry (HRMS) resolves discrepancies. For example, this compound shows a molecular ion at m/z 230.0 (Br³⁵Cl isotope pattern), distinguishing it from 1-bromo-7-chloro derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.